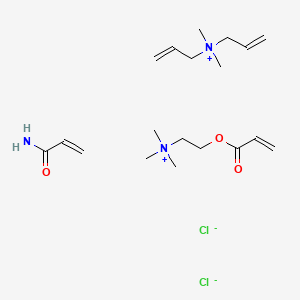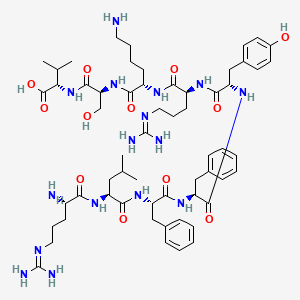
Acetaldehyde hexyl isoamyl acetal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetaldehyde hexyl isoamyl acetal: is an organic compound known for its fruity aroma. It is used primarily as a flavoring agent in the food industry. The compound is also recognized by its IUPAC name, 1-[1-(3-methylbutoxy)ethoxy]hexane .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: : Acetaldehyde hexyl isoamyl acetal is synthesized through the reaction of acetaldehyde with hexyl and isoamyl alcohols. The reaction typically occurs under acidic conditions, which facilitate the formation of the acetal. The process involves the formation of a hemiacetal intermediate, followed by the addition of another alcohol molecule to form the final acetal product .
Industrial Production Methods: : Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction is carried out in large reactors with controlled temperature and pressure to ensure high yield and purity. The product is then purified through distillation or other separation techniques to remove any unreacted starting materials and by-products .
Analyse Chemischer Reaktionen
Types of Reactions: : Acetaldehyde hexyl isoamyl acetal undergoes several types of chemical reactions, including hydrolysis, oxidation, and substitution.
Common Reagents and Conditions
Hydrolysis: In the presence of aqueous acid, this compound can be hydrolyzed back to acetaldehyde and the corresponding alcohols.
Substitution: Under certain conditions, the acetal group can be substituted with other functional groups, depending on the reagents used.
Major Products Formed: : The major products formed from these reactions include acetaldehyde, hexyl alcohol, isoamyl alcohol, and various oxidized derivatives .
Wissenschaftliche Forschungsanwendungen
Acetaldehyde hexyl isoamyl acetal has several applications in scientific research:
Wirkmechanismus
The mechanism of action of acetaldehyde hexyl isoamyl acetal involves the formation of a stable acetal structure through the reaction of acetaldehyde with hexyl and isoamyl alcohols. The acetal formation is facilitated by the protonation of the carbonyl group, followed by nucleophilic attack by the alcohols. The resulting hemiacetal intermediate undergoes further reaction to form the final acetal product .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: : Acetaldehyde hexyl isoamyl acetal is similar to other acetals such as acetaldehyde dihexyl acetal and acetaldehyde diisoamyl acetal .
Uniqueness: : What sets this compound apart is its unique combination of hexyl and isoamyl groups, which contribute to its distinct fruity aroma. This makes it particularly valuable in the flavor and fragrance industry .
List of Similar Compounds
- Acetaldehyde dihexyl acetal
- Acetaldehyde diisoamyl acetal
- Hexanal hexyl isoamyl acetal
Eigenschaften
CAS-Nummer |
233665-90-2 |
|---|---|
Molekularformel |
C13H28O2 |
Molekulargewicht |
216.36 g/mol |
IUPAC-Name |
1-[1-(3-methylbutoxy)ethoxy]hexane |
InChI |
InChI=1S/C13H28O2/c1-5-6-7-8-10-14-13(4)15-11-9-12(2)3/h12-13H,5-11H2,1-4H3 |
InChI-Schlüssel |
PUXHYFFHRDAFHP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCOC(C)OCCC(C)C |
Siedepunkt |
82.00 °C. @ 26.00 mm Hg |
Dichte |
0.833-0.838 |
Physikalische Beschreibung |
Liquid Colourless liquid; Sweet, fruity aroma |
Löslichkeit |
Insoluble in water; soluble in organic solvents Soluble (in ethanol) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


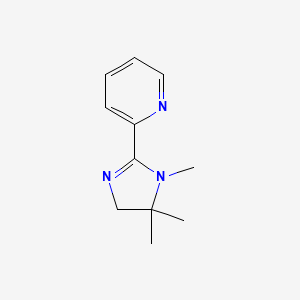
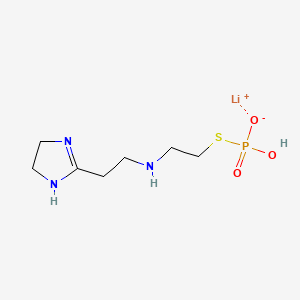
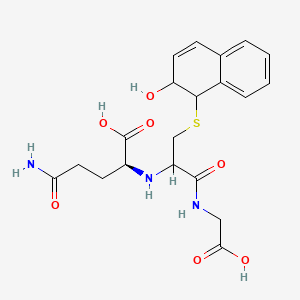
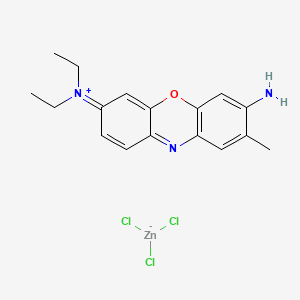
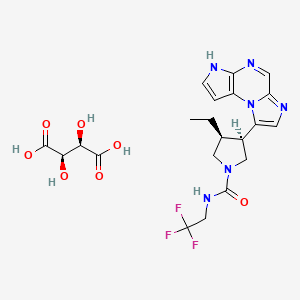



![N-(3-methylphenyl)-N-[1-[4-(2-phenylethyl)piperazin-1-yl]propan-2-yl]propanamide;oxalic acid](/img/structure/B12771591.png)
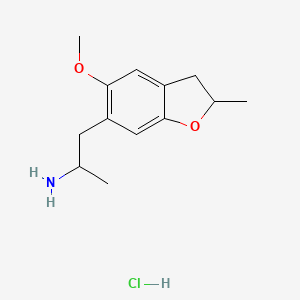

![N'-(2-aminoethyl)ethane-1,2-diamine;2-[(4-methylphenoxy)methyl]oxirane](/img/structure/B12771612.png)
